molecular formula C20H16N2O3S B2747829 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide CAS No. 2035036-20-3

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide

Cat. No.: B2747829
CAS No.: 2035036-20-3
M. Wt: 364.42
InChI Key: QNLXPKIJHNSZCC-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide is a synthetic acrylamide derivative of significant interest in medicinal chemistry and preclinical research. This compound features a distinct molecular architecture combining a benzo[d][1,3]dioxole (piperonyl) system conjugated through an acrylamide linker to a complex heteroaromatic base containing both pyridine and thiophene moieties. Its structural framework is related to several biologically active classes of compounds, particularly those investigated for neurological and oncological applications. Compounds with similar (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide scaffolds have demonstrated notable biological activities in research settings. Structural analogs have been identified as modulators of the α7 nicotinic acetylcholine receptor (nAChR), a key target for neurological and antinociceptive research . Specifically, research on related acrylamides has shown they can exhibit positive allosteric modulator activity at this receptor, leading to investigated antinociceptive effects in models of neuropathic pain . Furthermore, the benzo[d][1,3]dioxole moiety is a recognized pharmacophore in compounds that inhibit targets like VEGFR and P-glycoprotein efflux pumps, suggesting potential applications in exploring multi-drug resistance reversal in oncology research . The presence of the thiophene and pyridine rings in the base structure may further influence the compound's physicochemical properties, binding affinity, and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this chemical for probing specific biological pathways, developing new molecular probes, or as a key intermediate in the synthesis of more complex therapeutic candidates. This product is provided for non-human research applications only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c23-19(6-4-14-3-5-17-18(10-14)25-13-24-17)22-11-15-2-1-8-21-20(15)16-7-9-26-12-16/h1-10,12H,11,13H2,(H,22,23)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLXPKIJHNSZCC-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in anticancer research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and findings from various studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H16N2O3\text{C}_{18}\text{H}_{16}\text{N}_2\text{O}_3

This structure features a benzo[d][1,3]dioxole moiety and a thiophene-substituted pyridine, which are known to contribute to the biological activity of similar compounds.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The detailed synthetic pathway includes the formation of the acrylamide linkage through condensation reactions and subsequent purification steps to isolate the desired product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole structures. For instance, derivatives with similar moieties have demonstrated significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity Data for Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
Compound CMCF74.52

The IC50 values indicate that these compounds exhibit potent anticancer activity, which is further investigated through mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer progression. Studies have shown that similar compounds can:

  • Inhibit EGFR Tyrosine Kinase : This inhibition leads to reduced cell proliferation in cancerous cells.
  • Induce Apoptosis : Mechanistic studies involving annexin V-FITC assays demonstrate increased apoptosis rates in treated cells.
  • Alter Mitochondrial Pathways : Changes in the expression levels of Bax and Bcl-2 proteins indicate modulation of mitochondrial apoptosis pathways.

Case Studies

Several case studies have documented the efficacy of benzo[d][1,3]dioxole derivatives in clinical settings. For example:

  • Study on HepG2 Cells : A derivative with a similar structure was tested against HepG2 liver cancer cells, showing an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.
  • In Vivo Studies : Animal models treated with related compounds exhibited reduced tumor sizes and improved survival rates compared to control groups.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide typically involves multi-step reactions starting from readily available precursors. The synthetic route often incorporates the formation of the benzo[d][1,3]dioxole moiety and the thiophene-pyridine linkage, which are critical for the compound's biological activity.

Biological Activities

Anticancer Properties
Research indicates that derivatives of compounds featuring the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The presence of the thiophene and pyridine moieties enhances these effects by modulating signaling pathways associated with cancer progression.

Antimicrobial Activity
Compounds similar to this compound have been evaluated for their antimicrobial properties. For example, a related compound demonstrated efficacy against pathogenic bacteria such as Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity . This suggests that the target compound may possess similar properties.

Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. In particular, derivatives have shown promise in inhibiting kinases involved in cancer signaling pathways. For example, studies on related structures revealed IC50 values in the low micromolar range against specific kinases, indicating a potent inhibitory effect .

Case Studies

  • Cancer Cell Line Studies
    In vitro studies involving various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) have demonstrated that compounds with similar structures to this compound can significantly reduce cell viability. The mechanisms were linked to induction of apoptosis and modulation of associated signaling pathways .
  • Antimicrobial Testing
    A comparative study on several derivatives showed that compounds containing both benzo[d][1,3]dioxole and thiophene exhibited superior antimicrobial activity compared to those lacking these functionalities. The study highlighted the importance of structural features in enhancing biological activity against Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acryloyl Group

The benzo[d][1,3]dioxol-5-yl group in the target compound is a common motif in bioactive molecules due to its electron-rich aromatic system. Key comparisons include:

  • (E)-3-Phenyl-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide (): Replaces benzo[d][1,3]dioxol-5-yl with a phenyl group and substitutes the pyridine-thiophene moiety with a trifluoromethylbenzyl-thiazole.
  • (Z)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (): Features a nitrophenyl group instead of the acrylamide chain, demonstrating how electron-withdrawing substituents alter electronic properties and reactivity .

Variations in the Amide Nitrogen Substituent

The (2-(thiophen-3-yl)pyridin-3-yl)methyl group distinguishes the target compound from analogs:

  • (E)-3-Benzo[1,3]dioxol-5-yl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide (12w) (): Substitutes the pyridine-thiophene group with a pyridinyl-pyrimidinylamino phenyl moiety.
  • (E)-N-(2-(1H-Indazol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (): Replaces the heteroaromatic system with an indazole-ethyl group and a trimethoxyphenyl acryloyl group. The indazole moiety may contribute to kinase inhibition, as seen in EP2 antagonists .

Research Findings and Implications

  • Electron-Rich Aromatic Systems : The benzo[d][1,3]dioxol-5-yl group enhances π-π stacking interactions, as seen in compound 12w’s high melting point and stability .
  • Heterocyclic Substituents : Thiophene and pyridine in the target compound may improve solubility and binding to metalloenzymes or kinases, similar to EP2 antagonists in .
  • Synthetic Challenges : Lower yields in compounds like (E)-4-(3-(benzo[d][1,3]dioxol-5-yl)allyl)aniline (14.3%) highlight purification difficulties with allylated intermediates .

Q & A

Q. What are the standard synthetic protocols for preparing (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acrylamide?

  • Methodological Answer : The compound can be synthesized via a two-step approach:

Acrylic acid coupling : React (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid with a coupling agent (e.g., DCC or EDCI) in anhydrous chloroform or DMF.

Amide bond formation : Add the amine component (e.g., (2-(thiophen-3-yl)pyridin-3-yl)methanamine) with a base like triethylamine to facilitate nucleophilic acyl substitution .

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the (E)-configuration of the acrylamide double bond (J ≈ 15–16 Hz) and verify substituent positions (e.g., thiophene and pyridine protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed vs. calculated [M+H]+^+) with an error margin < 5 ppm .
  • HPLC : Assess purity (>95%) using a C18 column with a methanol/water mobile phase .

Q. What solvent systems and reaction conditions optimize yield during synthesis?

  • Methodological Answer :
  • Solvents : Chloroform or DMF for coupling reactions due to their ability to dissolve polar intermediates .
  • Temperature : Room temperature (20–25°C) for amide bond formation to minimize side reactions .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or receptors). Validate docking poses with experimental data (e.g., crystallographic structures from SHELX-refined models) .
  • ADMET Prediction : Employ tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Dose-Response Analysis : Perform IC50_{50} or EC50_{50} determinations in triplicate to assess reproducibility .
  • Mechanistic Studies : Use Western blotting or qPCR to correlate observed activity (e.g., anti-inflammatory effects) with pathway modulation .
  • Control Experiments : Include reference compounds (e.g., ibuprofen for anti-inflammatory assays) to validate assay conditions .

Q. How can Design of Experiments (DoE) optimize the synthetic route?

  • Methodological Answer :
  • Factor Screening : Test variables (e.g., solvent polarity, temperature, catalyst loading) using a fractional factorial design .
  • Response Surface Methodology (RSM) : Model interactions between factors to identify optimal conditions for yield and purity .
  • Validation : Confirm predictions with a small-scale synthesis (1–5 mmol) before scaling up .

Q. What crystallographic techniques refine the compound’s 3D structure?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/dichloromethane). Collect data using a Mo-Kα source (λ = 0.71073 Å) .
  • Refinement : Use SHELXL for structure solution and refinement. Apply restraints for disordered thiophene or pyridine moieties .
  • Validation : Check R-factors (R1_1 < 0.05) and residual electron density maps .

Q. How is the compound’s stability assessed under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Light Sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and track photodegradation products using LC-MS .

Methodological Considerations for Data Analysis

Q. How are NMR spectral overlaps resolved for structurally complex regions?

  • Methodological Answer :
  • 2D NMR : Use HSQC and HMBC to assign protons and carbons in congested regions (e.g., aromatic rings) .
  • Decoupling Experiments : Apply NOESY to confirm spatial proximity of substituents .

Q. What statistical methods ensure robustness in biological activity data?

  • Methodological Answer :
  • ANOVA : Compare means across experimental groups (p < 0.05 significance) .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Tables for Key Data

Analytical Technique Critical Parameters Example Data Reference
1H^1H NMRδ 7.35 (d, J = 15.6 Hz, 1H, CH=CHCO)Confirms (E)-configuration
HRMS[M+H]+^+ calcd: 416.1969; found: 416.1964Validates molecular formula
HPLCtR_R = 3.44 min (70% MeOH/H2 _2O + 0.5% H3 _3PO4_4)Purity assessment (>95%)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.